tert-butyl2-bromo-2,2-difluoroacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-2,2-difluoroacetate typically involves the reaction of tert-butyl acetate with bromodifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of tert-butyl 2-bromo-2,2-difluoroacetate follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-bromo-2,2-difluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agent used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include tert-butyl 2-substituted-2,2-difluoroacetates.
Reduction Reactions: Products include tert-butyl 2,2-difluoroacetate.
Scientific Research Applications
Chemistry: tert-Butyl 2-bromo-2,2-difluoroacetate is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of fluorinated intermediates .
Biology: In biological research, tert-butyl 2-bromo-2,2-difluoroacetate is used to study the effects of fluorinated compounds on biological systems .
Medicine: The compound is used in the synthesis of pharmaceutical intermediates, including those for antiviral and anticancer drugs .
Industry: In the agrochemical industry, tert-butyl 2-bromo-2,2-difluoroacetate is used in the synthesis of herbicides and insecticides .
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-2,2-difluoroacetate involves its ability to undergo substitution and reduction reactions. The bromine atom in the compound is highly reactive and can be replaced by various nucleophiles, leading to the formation of different products . The compound’s fluorine atoms also contribute to its reactivity and stability .
Comparison with Similar Compounds
Ethyl 2-bromo-2,2-difluoroacetate: Similar in structure but with an ethyl group instead of a tert-butyl group.
Methyl 2-bromo-2,2-difluoroacetate: Similar in structure but with a methyl group instead of a tert-butyl group.
Uniqueness: tert-Butyl 2-bromo-2,2-difluoroacetate is unique due to its tert-butyl group, which provides steric hindrance and affects the compound’s reactivity and stability . This makes it particularly useful in specific synthetic applications where such properties are desired .
Biological Activity
tert-butyl 2-bromo-2,2-difluoroacetate is a fluorinated organic compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and insights from recent studies.
Chemical Structure and Properties
tert-butyl 2-bromo-2,2-difluoroacetate features a tert-butyl group, a bromoacetyl moiety, and two fluorine atoms. The presence of these functional groups contributes to its chemical reactivity and versatility in organic synthesis. The compound can participate in various reactions, including nucleophilic substitutions and reductions, which are critical for developing new pharmaceutical agents .
The biological activity of tert-butyl 2-bromo-2,2-difluoroacetate is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromine atom in the compound is highly reactive, allowing it to be replaced by various nucleophiles such as amines and thiols. This reactivity enables the formation of diverse derivatives that may exhibit different biological activities .
Applications in Medicinal Chemistry
In medicinal chemistry, tert-butyl 2-bromo-2,2-difluoroacetate serves as a building block for synthesizing pharmaceutical intermediates. Research indicates that compounds derived from this fluorinated ester have potential applications in developing antiviral and anticancer drugs. The unique properties imparted by the fluorine atoms enhance the biological activity of these derivatives .
Table 1: Summary of Biological Applications
Application Area | Description |
---|---|
Antiviral Agents | Used in synthesizing compounds targeting viral replication. |
Anticancer Compounds | Serves as a precursor for developing anticancer agents. |
Agrochemicals | Applied in synthesizing herbicides and insecticides . |
Case Studies and Research Findings
Several studies have explored the biological activity of tert-butyl 2-bromo-2,2-difluoroacetate and its derivatives:
- Antibacterial Activity : A study screened various derivatives for antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics .
- Antifungal Activity : Research has shown that some compounds derived from tert-butyl 2-bromo-2,2-difluoroacetate demonstrated antifungal properties against common pathogens such as Candida albicans and Aspergillus flavus. These findings suggest potential therapeutic uses in treating fungal infections .
- In Vivo Studies : In vivo studies have indicated that specific derivatives can effectively inhibit tumor growth in animal models, showcasing their potential as anticancer agents .
Comparative Analysis with Similar Compounds
When compared to similar compounds such as ethyl 2-bromo-2,2-difluoroacetate and methyl 2-bromo-2,2-difluoroacetate, tert-butyl 2-bromo-2,2-difluoroacetate exhibits enhanced stability and reactivity due to the steric hindrance provided by the tert-butyl group. This unique characteristic allows for more selective reactions and potentially greater biological activity .
Table 2: Comparison of Related Compounds
Compound | Key Features | Biological Activity |
---|---|---|
tert-butyl 2-bromo-2,2-difluoroacetate | High reactivity; sterically hindered | Significant antibacterial & anticancer potential |
Ethyl 2-bromo-2,2-difluoroacetate | Less sterically hindered; moderate reactivity | Lower antibacterial activity |
Methyl 2-bromo-2,2-difluoroacetate | Least sterically hindered; low reactivity | Minimal biological activity |
Properties
IUPAC Name |
tert-butyl 2-bromo-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUMYBWTRZTNMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(F)(F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263723-24-6 |
Source
|
Record name | tert-butyl 2-bromo-2,2-difluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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